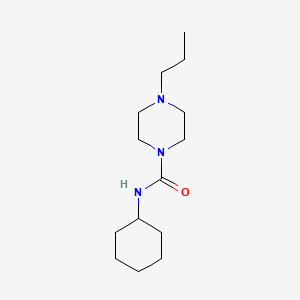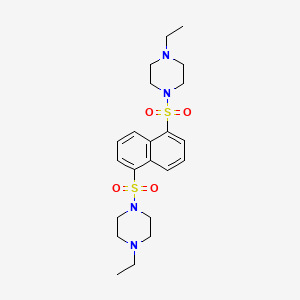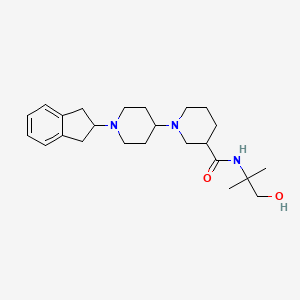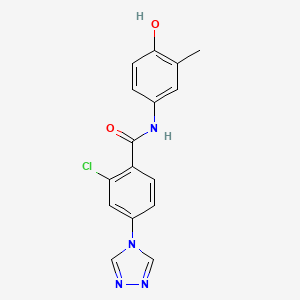![molecular formula C14H20Cl2N2O3S B5347011 N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide, also known as NDM-1, is a bacterial enzyme that has been identified as a major cause of antibiotic resistance. This enzyme is produced by certain strains of bacteria, including Escherichia coli and Klebsiella pneumoniae, and is responsible for breaking down a broad range of antibiotics, making them ineffective against the bacteria.
Mécanisme D'action
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide works by breaking down the beta-lactam ring structure that is common to many antibiotics, rendering them ineffective against the bacteria. This process involves the hydrolysis of the beta-lactam ring, which is catalyzed by the this compound enzyme.
Biochemical and physiological effects:
This compound has a significant impact on the biochemical and physiological processes of bacteria. By breaking down antibiotics, this compound allows bacteria to survive and reproduce in the presence of these drugs. This can lead to the development of antibiotic-resistant strains of bacteria, which are difficult to treat and can cause serious infections in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it allows researchers to study the mechanisms of antibiotic resistance in bacteria, which can lead to the development of new drugs and therapies. However, this compound can also be difficult to work with, as it is highly resistant to many standard laboratory techniques and requires specialized equipment and expertise.
Orientations Futures
There are many future directions for research on N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide. One area of focus is the development of new drugs and therapies that can effectively target and kill antibiotic-resistant bacteria. Another area of research is the study of the mechanisms by which this compound is transferred between bacterial strains, in order to develop strategies for preventing the spread of antibiotic resistance. Additionally, researchers are exploring the use of alternative treatments, such as phage therapy, to combat antibiotic-resistant infections.
Méthodes De Synthèse
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide is a protein that is produced by bacteria through a process of gene expression. The gene that codes for this compound can be transferred between bacterial strains through a process known as horizontal gene transfer. This transfer of genetic material can lead to the spread of antibiotic resistance among different bacterial species.
Applications De Recherche Scientifique
N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide has been the subject of extensive scientific research, particularly in the field of antibiotic resistance. Researchers are studying the mechanisms by which this compound breaks down antibiotics, in order to develop new drugs that can effectively target and kill antibiotic-resistant bacteria.
Propriétés
IUPAC Name |
N-[3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-22(19,20)17-5-2-6-18-7-8-21-14(10-18)11-3-4-12(15)13(16)9-11/h3-4,9,14,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKGGHAMBGDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5346941.png)
![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)

![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)

![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5347018.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)
